molecular formula C19H15F3N2O4S B2429724 N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide CAS No. 2097935-81-2

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide

Cat. No. B2429724
CAS RN: 2097935-81-2
M. Wt: 424.39
InChI Key: GIGYAKKLTIYOKL-UHFFFAOYSA-N
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Description

The compound “N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide” is a complex organic molecule that incorporates furan and thiophene ring systems . Furan and thiophene are essential heterocyclic compounds and show a variety of properties and applications .

Scientific Research Applications

Organic Synthesis

The chemical synthesis of complex molecules often leverages the unique reactivities of furan and thiophene rings. Research has demonstrated innovative methods for creating polyheterocyclic compounds using furan and thiophene derivatives. For instance, photoinduced direct oxidative annulation of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones has been explored, resulting in highly functionalized compounds without the need for transition metals or oxidants (Zhang et al., 2017). This approach underlines the potential for developing environmentally friendly synthesis pathways.

Materials Science

Furan and thiophene derivatives have found applications in the creation of novel materials. For example, conducting polymers have been synthesized from bis(2-(3,4-ethylenedioxy)thiophene)-based monomers, showcasing the value of these heterocyclic compounds in creating electroactive materials with low redox switching potentials (Sotzing et al., 1996). These materials have implications for electronics, sensing technologies, and energy storage.

Medicinal Chemistry

The structural features of furan and thiophene are integral to the pharmacophore of many therapeutic agents. Derivatives of these heterocycles have been studied for their antibacterial, antiurease, and antioxidant activities, offering a foundation for the development of new drugs. A notable study synthesized ethyl N′-furan-2-carbonylbenzohydrazonate and explored its biological activities, demonstrating significant antiurease and antioxidant effects (Sokmen et al., 2014). These findings highlight the potential for furan and thiophene derivatives in therapeutic applications.

Photovoltaic Applications

In the context of renewable energy, furan and thiophene derivatives have been utilized in dye-sensitized solar cells (DSSCs). Phenothiazine derivatives with furan as a conjugated linker exhibited a solar energy-to-electricity conversion efficiency improvement, demonstrating the role of these heterocycles in enhancing the performance of photovoltaic devices (Kim et al., 2011).

Future Directions

The future directions for research on this compound could include further exploration of its synthesis process, detailed study of its physical and chemical properties, investigation of its mechanism of action, and evaluation of its safety and hazards. The potential anticancer activity of compounds with furan and thiophene rings suggests that “N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide” could also be a promising candidate for anticancer drug development .

properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O4S/c20-19(21,22)28-14-5-3-13(4-6-14)24-18(26)17(25)23-10-15(12-7-9-29-11-12)16-2-1-8-27-16/h1-9,11,15H,10H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGYAKKLTIYOKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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